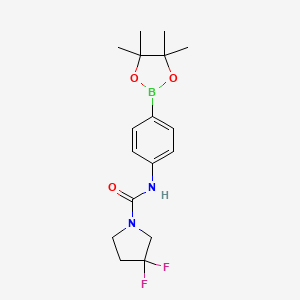
N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-3-carboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-3-carboxamide hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that combines isoquinoline and acridine moieties, which are known for their biological activities and chemical versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-3-carboxamide hydrochloride involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 6,7-dimethoxy-3,4-dihydroisoquinoline core through a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The acridine moiety can be introduced via a Friedländer synthesis, which involves the condensation of a 2-aminobenzophenone with a carbonyl compound . The final coupling step to form the desired compound typically involves amide bond formation under mild conditions using coupling reagents such as EDCI or HATU .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the acridine moiety can be reduced to form dihydroacridine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions include quinones, dihydroacridine derivatives, and substituted aromatic compounds, which can further be utilized in various chemical transformations.
科学研究应用
N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and neuroprotective properties.
作用机制
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The isoquinoline and acridine moieties can intercalate into DNA, inhibiting the activity of topoisomerases and other DNA-processing enzymes. Additionally, the compound may modulate signaling pathways by binding to specific receptors or ion channels.
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
Acridine derivatives: Widely studied for their anticancer and antimicrobial activities.
Uniqueness
N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-3-carboxamide hydrochloride is unique due to its combination of isoquinoline and acridine moieties, which endows it with a broad spectrum of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C34H34ClN3O5 |
|---|---|
分子量 |
600.1 g/mol |
IUPAC 名称 |
N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C34H33N3O5.ClH/c1-40-29-6-4-5-27-32(29)36-28-17-23(9-12-26(28)33(27)38)34(39)35-25-10-7-21(8-11-25)13-15-37-16-14-22-18-30(41-2)31(42-3)19-24(22)20-37;/h4-12,17-19H,13-16,20H2,1-3H3,(H,35,39)(H,36,38);1H |
InChI 键 |
XXBNJTHAAWGIEN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Difluoro-1-[3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725722.png)
![{3-[(3,4-Dichloro-phenylcarbamoyl)-methyl]-4-oxo-thiazolidin-2-ylidene}-acetic acid ethyl ester](/img/structure/B13725724.png)
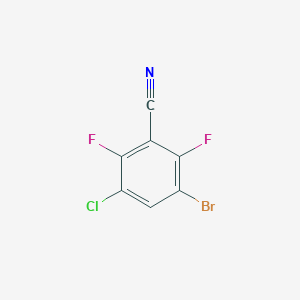

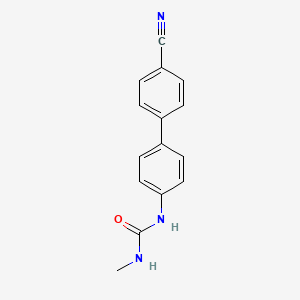

![5-(3-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13725756.png)
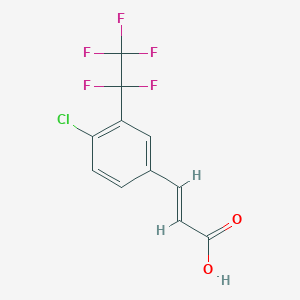
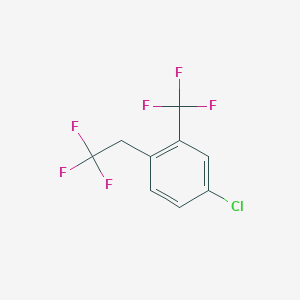


![5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13725795.png)

